1-Decyl-5-oxopyrrolidine-3-carboxylic acid
Description
1-Decyl-5-oxopyrrolidine-3-carboxylic acid is a pyrrolidine derivative characterized by a decyl (10-carbon alkyl) chain attached to the nitrogen atom of the pyrrolidine ring, a ketone group at position 5, and a carboxylic acid moiety at position 3.
Properties
CAS No. |
94108-37-9 |
|---|---|
Molecular Formula |
C15H27NO3 |
Molecular Weight |
269.38 g/mol |
IUPAC Name |
1-decyl-5-oxopyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C15H27NO3/c1-2-3-4-5-6-7-8-9-10-16-12-13(15(18)19)11-14(16)17/h13H,2-12H2,1H3,(H,18,19) |
InChI Key |
GABHSCSSTHISHK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCN1CC(CC1=O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-Decyl-5-oxopyrrolidine-3-carboxylic acid typically involves the cyclization of 2-methylenesuccinic acid with various amines. This reaction can be carried out by heating without a solvent or by refluxing in ethanol or isopropanol with a catalytic amount of glacial acetic acid . The compound can also be synthesized through condensation reactions of carboxamide and carbothioamides in an alkaline medium .
Chemical Reactions Analysis
1-Decyl-5-oxopyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom or the carboxylic acid group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Pharmaceutical Applications
Antimicrobial Activity
Research indicates that derivatives of 1-Decyl-5-oxopyrrolidine-3-carboxylic acid exhibit significant antimicrobial properties. Studies have shown effective inhibition against various pathogenic bacteria and fungi, including drug-resistant strains such as methicillin-resistant Staphylococcus aureus. The minimal inhibitory concentration (MIC) values demonstrate the compound's potential as an antimicrobial agent, suggesting further exploration for therapeutic applications in treating infections caused by resistant pathogens .
Anticancer Properties
In vitro studies have revealed the anticancer potential of this compound. For instance, derivatives tested on A549 human pulmonary cancer cell lines showed a marked reduction in cell viability, indicating their promise as anticancer agents. The structure-dependent activity suggests that modifications to the compound could enhance its efficacy against specific cancer types .
Mechanism of Action
The mechanism of action involves the compound's integration into lipid membranes due to its long alkyl chain, potentially affecting membrane fluidity and the activity of membrane-bound proteins and enzymes. This characteristic allows it to interact with various molecular targets, influencing their stability and function.
Cosmetic Applications
Hair Care Products
this compound is utilized in cosmetic formulations, particularly for hair care. It has been found to improve the manageability and suppleness of keratin fibers, enhancing the overall feel of treated hair. This is particularly beneficial for individuals with chemically treated or damaged hair, where conditioning agents are essential for restoring softness and ease of styling.
Formulation Benefits
Cosmetic compositions containing this compound have been developed to provide enhanced sensory properties compared to traditional conditioning agents. These formulations work effectively on wet hair, ensuring that the benefits persist even after rinsing.
Material Science Applications
Chemical Synthesis
In material science, this compound serves as an intermediate in organic synthesis for constructing complex organic molecules. Its unique structural features allow it to be involved in various chemical reactions, making it a versatile building block for developing new materials .
Summary of Applications
| Application Area | Description | Key Findings/Case Studies |
|---|---|---|
| Pharmaceutical | Antimicrobial and anticancer properties | Effective against drug-resistant bacteria; reduced cell viability in cancer cell lines |
| Cosmetic | Hair care formulations | Improved manageability and suppleness of hair; enhanced sensory properties |
| Material Science | Intermediate in organic synthesis | Versatile building block for complex organic molecules |
Mechanism of Action
The mechanism of action of 1-Decyl-5-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, derivatives of this compound have been shown to interact with GABA receptors, histamine-N-methyl transferase, and benzodiazepine receptors. These interactions can lead to various pharmacological effects, including arrhythmogenic, antiepileptic, and anxiolytic activities .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 1-decyl-5-oxopyrrolidine-3-carboxylic acid and its analogs:
Structural and Functional Insights:
Lipophilicity and Solubility: The decyl substituent significantly increases lipophilicity compared to smaller alkyl (ethyl, allyl) or aryl groups. Aromatic derivatives (e.g., 1-(5-chloro-2-hydroxyphenyl)) balance lipophilicity with polar substituents (e.g., -OH, -Cl), enabling strong antioxidant activity via radical scavenging .
Bioactivity Trends: Antioxidant Activity: Electron-withdrawing groups (e.g., -Cl, -NO2) on aryl-substituted analogs enhance radical scavenging. For example, 1-(5-chloro-2-hydroxyphenyl)-4-(4-methyl-5-thioxo-1,2,4-triazol-3-yl) derivatives showed 1.35× higher DPPH activity than ascorbic acid . Antimicrobial/Anticancer Potential: Aryl and heterocyclic substituents (e.g., 1-(3,5-dichloro-2-hydroxyphenyl)) demonstrate promising activity against pathogens and cancer cells, likely due to improved target binding .
Synthetic Flexibility :
- The carboxylic acid at position 3 allows derivatization into hydrazides, amides, or esters. For instance, methyl esterification of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid improved solubility for further reactions .
Acid-Base Properties :
- The pKa of the carboxylic acid group is ~4.3–4.5 (similar to analogs like 1-ethyl-5-oxopyrrolidine-3-carboxylic acid), facilitating ionization at physiological pH and interaction with biological targets .
Biological Activity
1-Decyl-5-oxopyrrolidine-3-carboxylic acid is a member of the pyrrolidine family, which has garnered attention for its diverse biological activities. This compound exhibits potential as an antimicrobial, anticancer, and anti-inflammatory agent. Understanding its biological activity is crucial for the development of therapeutic applications.
- Molecular Formula : C11H19NO3
- Molecular Weight : 215.28 g/mol
- IUPAC Name : this compound
1. Antimicrobial Activity
Recent studies have indicated that derivatives of 5-oxopyrrolidine-3-carboxylic acid exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, a derivative demonstrated activity against multidrug-resistant strains, suggesting its potential as a scaffold for developing new antibiotics .
| Compound | Activity Type | MIC (µg/mL) | Target Pathogen |
|---|---|---|---|
| This compound | Antimicrobial | >128 | Various Gram-positive bacteria |
| 3,5-Dichloro derivative | Antimicrobial | <64 | MRSA |
2. Anticancer Activity
The anticancer potential of this compound has been evaluated using various cancer cell lines. In vitro studies using A549 cells (human lung adenocarcinoma) showed that certain derivatives significantly reduced cell viability, indicating cytotoxic effects comparable to established chemotherapeutics like cisplatin .
| Compound | Cell Line | Viability (%) | p-value |
|---|---|---|---|
| 1-Decyl derivative | A549 | 63.4% (vs control) | <0.05 |
| 3,5-Dichloro analogue | A549 | 21.2% (vs control) | <0.0001 |
3. Anti-inflammatory Activity
In addition to antimicrobial and anticancer properties, some derivatives have shown promise as anti-inflammatory agents. In vitro assays demonstrated that these compounds could inhibit pro-inflammatory cytokine production, thereby suggesting their utility in treating inflammatory diseases .
The mechanisms through which this compound exerts its biological effects are still being elucidated. Potential mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
- Receptor Interaction : It could interact with cellular receptors, modulating signaling pathways related to inflammation or apoptosis.
Case Studies
- Antimicrobial Efficacy : A study screened various derivatives against WHO-priority pathogens and found significant activity against resistant strains, highlighting the need for novel antimicrobial agents in clinical settings .
- Cytotoxicity in Cancer Models : Research comparing the cytotoxic effects of this compound with traditional chemotherapeutics revealed that specific structural modifications enhanced its anticancer activity, paving the way for further drug development .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing 1-decyl-5-oxopyrrolidine-3-carboxylic acid?
- Methodology : A common approach involves the condensation of itaconic acid with substituted amines under aqueous reflux conditions. For example, 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives were synthesized by reacting 2,4-difluoroaniline with itaconic acid in boiling water, followed by esterification using catalytic sulfuric acid . This method can be adapted by replacing the aryl amine with decylamine to introduce the decyl chain.
- Key Considerations : Reaction temperature, solvent polarity, and stoichiometric ratios significantly impact yield. Characterization via / NMR and LC-MS is essential to confirm regioselectivity and purity.
Q. How is the stereochemistry of this compound characterized?
- Methodology : Diastereoselective synthesis can be achieved using chiral auxiliaries or catalysts. For structurally related pyrrolidine-3-carboxylates, diastereomeric ratios were determined via NMR analysis of coupling constants and NOESY spectra. X-ray crystallography has been employed to resolve absolute configurations in analogous compounds .
- Data Interpretation : Ensure baseline separation in chiral HPLC and correlate stereochemical outcomes with reaction conditions (e.g., solvent polarity, temperature).
Q. What safety protocols are recommended for handling this compound?
- Guidelines : Use PPE (gloves, face shields) and work in a fume hood. Follow MedChemExpress safety data recommendations for structurally similar pyrrolidine derivatives, which advise avoiding inhalation, skin contact, and exposure to moisture .
- Storage : Store at 2–8°C in airtight containers to prevent hydrolysis or oxidation .
Advanced Research Questions
Q. How can synthetic yields of this compound be optimized?
- Strategy : Parallel solution-phase approaches, as demonstrated for 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides, enable rapid screening of reaction conditions (e.g., catalysts, solvents). Microwave-assisted synthesis may reduce reaction times .
- Data-Driven Adjustments : Monitor intermediates via TLC or inline FTIR. For example, esterification of 5-oxopyrrolidine intermediates with decyl bromide requires strict control of pH and temperature to minimize side reactions .
Q. How do structural modifications (e.g., substituents on the pyrrolidine ring) affect biological activity?
- Case Study : In related compounds like 1-(2,3-dihydro-benzo[1,4]dioxin-6-yl)-5-oxo-pyrrolidine-3-carboxylic acid, the electron-withdrawing benzo[dioxin] group enhances metabolic stability but reduces solubility. Computational docking studies (e.g., AutoDock Vina) can predict binding affinities to target enzymes .
- Experimental Validation : Compare IC values in enzyme inhibition assays and correlate with logP and pKa values .
Q. What analytical techniques resolve contradictions in spectral data for 1-decyl-5-oxopyrrolidine derivatives?
- Contradiction Example : Discrepancies in NMR chemical shifts may arise from rotameric equilibria or solvent effects. Use variable-temperature NMR and deuterated solvents to confirm assignments .
- Advanced Techniques : High-resolution mass spectrometry (HRMS) and 2D NMR (HSQC, HMBC) differentiate regioisomers and validate molecular connectivity .
Q. What are the challenges in scaling up the synthesis of this compound?
- Key Issues : Batch-to-batch variability in decarboxylation steps and purification of polar intermediates. Continuous-flow reactors improve reproducibility for large-scale synthesis of similar compounds .
- Mitigation : Optimize column chromatography conditions (e.g., gradient elution with acetonitrile/water) and employ crystallization protocols using ethanol/hexane mixtures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
